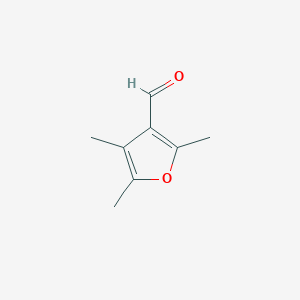

2,4,5-Trimethylfuran-3-carbaldehyde

Description

Structure

2D Structure

Properties

IUPAC Name |

2,4,5-trimethylfuran-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-5-6(2)10-7(3)8(5)4-9/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQJWBUBKCGSNMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1C=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Furan and Furanic Compounds As Building Blocks in Organic Synthesis

Furan (B31954) and its derivatives are heterocyclic organic compounds that are fundamental to the field of organic synthesis. numberanalytics.com Comprising a five-membered aromatic ring with four carbon atoms and one oxygen atom, furans serve as versatile building blocks for creating a wide array of more complex molecules. numberanalytics.combritannica.com Their prevalence in natural products, pharmaceuticals, and agrochemicals underscores their importance. numberanalytics.commdpi.com

The utility of furanic compounds is further highlighted by their role in the development of advanced materials and polymers. For instance, furfural (B47365), a simple furan derivative, is a key precursor in the manufacture of thermosetting resins. numberanalytics.com Moreover, the incorporation of furan-based monomers can impart unique properties to polymers, such as enhanced thermal stability. numberanalytics.com The conversion of biomass, particularly from sources like corn and other vegetable products, into furanic platform chemicals is a significant area of research, aiming to provide sustainable alternatives to petroleum-based aromatics. dtic.milacs.org

Overview of Substituted Furan Aldehydes in Contemporary Chemical Research

Substituted furan (B31954) aldehydes represent a critical subclass of furanic compounds, characterized by the presence of an aldehyde group on the furan ring. These compounds are highly valued as intermediates in organic synthesis due to the reactivity of the aldehyde functional group, which can participate in a wide range of chemical transformations. mdpi.com

Researchers have extensively explored the synthesis and reactions of substituted furan-2-carboxaldehydes, demonstrating their utility in creating biologically active molecules and other synthetic intermediates. mdpi.comresearchgate.net The aldehyde group can undergo various condensation reactions, such as the Erlenmeyer-Plöchl reaction with hippuric acid to form oxazolones, which are themselves valuable synthetic precursors. mdpi.com The reactivity and synthetic potential of these aldehydes are influenced by the nature and position of other substituents on the furan ring. mdpi.com

Structural and Synthetic Context of 2,4,5 Trimethylfuran 3 Carbaldehyde Within Furan Chemistry

Synthetic Approaches to the 2,4,5-Trimethylfuran Ring System

The construction of a polysubstituted furan ring, such as the 2,4,5-trimethylfuran system, can be achieved through various synthetic strategies. These can be broadly categorized into methods that build the furan ring from acyclic precursors and those that modify a pre-existing furan core.

Cyclization and Annulation Strategies for Polysubstituted Furans

Classical and modern synthetic methods offer a range of options for the de novo synthesis of polysubstituted furans. The Paal-Knorr synthesis, a long-established and reliable method, involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. evitachem.comwikipedia.orgchemeurope.com For the synthesis of a 2,4,5-trimethylfuran system, a suitably substituted hexane-2,5-dione derivative would be required.

Another prominent method is the Feist-Benary furan synthesis, which provides access to substituted furans through the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base. wikipedia.orgchemeurope.com This approach offers a versatile route to various furan derivatives.

More contemporary approaches often employ transition-metal catalysis to achieve the desired furan structure with high efficiency and selectivity. These can include domino reactions and annulation strategies that construct the furan ring in a single, streamlined process.

Derivatization of Pre-formed Furan Rings

An alternative strategy involves starting with a simpler, commercially available furan derivative and introducing the required substituents. This can be achieved through a series of electrophilic substitution reactions, such as Friedel-Crafts alkylation, to introduce the methyl groups onto the furan ring. However, controlling the regioselectivity of these reactions on an activated furan ring can be challenging.

Synthesis of Methyl 2,4,5-Trimethylfuran-3-carboxylate as a Key Intermediate

Historical and Contemporary Preparative Routes for Alkylfuran-3-carboxylates

The synthesis of alkylfuran-3-carboxylates has been approached through various methods over the years. Classical methods often rely on the cyclization of appropriately functionalized acyclic precursors. For instance, variations of the Feist-Benary synthesis can be adapted to produce furan-3-carboxylate derivatives.

Optimized Synthesis of Methyl 2,4,5-Trimethylfuran-3-carboxylate

A plausible and efficient route to methyl 2,4,5-trimethylfuran-3-carboxylate involves a multi-step sequence. A potential starting point is the synthesis of the corresponding 2,4,5-trimethyl-3-furoic acid. This can be achieved through a suitable furan-forming cyclization reaction that incorporates the carboxylic acid functionality, followed by esterification with methanol (B129727) in the presence of an acid catalyst to yield the desired methyl ester. libretexts.org

Alternatively, direct synthesis of the ester can be pursued. One potential route involves the reaction of 2,3-butanedione (B143835) with ethyl acetoacetate, which could lead to a substituted furan-3-carboxylate scaffold. Subsequent methylation or the use of methylated starting materials could furnish the target molecule.

Conversion Pathways to this compound

The final step in the synthesis is the conversion of the methyl ester group of methyl 2,4,5-trimethylfuran-3-carboxylate to the carbaldehyde functionality. This transformation requires a selective reduction of the ester.

A common and effective method for the partial reduction of esters to aldehydes is the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures. libretexts.org This bulky reducing agent can selectively reduce the ester to the aldehyde without further reduction to the alcohol, provided the reaction conditions are carefully controlled.

An alternative two-step approach involves the conversion of the furoic acid precursor to the corresponding 2,4,5-trimethyl-3-furancarbonyl chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride. evitachem.com The resulting acyl chloride can then be reduced to the aldehyde using a poisoned palladium catalyst, such as in the Rosenmund reduction, or with a milder reducing agent like lithium tri-tert-butoxyaluminum hydride. youtube.com

Interactive Data Table: Key Compounds and Intermediates

| Compound Name | Molecular Formula | Key Synthetic Step |

| This compound | C₈H₁₀O₂ | Final product |

| Methyl 2,4,5-trimethylfuran-3-carboxylate | C₉H₁₂O₃ | Key intermediate |

| 2,4,5-Trimethyl-3-furoic acid | C₈H₁₀O₃ | Precursor to the ester and acyl chloride |

| 2,4,5-Trimethyl-3-furancarbonyl chloride | C₈H₉ClO₂ | Intermediate for reduction to aldehyde |

Transformation from Furan-3-carboxylic Acid Derivatives (e.g., acyl halides)

A well-established route to aldehydes involves the reduction of acyl halides. This two-step methodology first requires the synthesis of the corresponding furan-3-carboxylic acid, followed by its conversion to a more reactive acyl halide, which is then reduced to the target aldehyde.

The precursor, 2,4,5-trimethylfuran-3-carboxylic acid, is a known compound. The general synthesis of such furan-3-carboxylic acids and their esters can be achieved through various condensation reactions. Once the carboxylic acid is obtained, it can be converted to an acyl chloride using standard reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

With the acyl chloride in hand, a selective reduction is necessary to obtain the aldehyde without over-reduction to the corresponding alcohol. Several methods are suitable for this transformation:

Rosenmund Reduction: This catalytic hydrogenation reaction selectively reduces an acyl chloride to an aldehyde. wikipedia.orgbyjus.com The reaction employs a palladium catalyst supported on barium sulfate (B86663) (Pd/BaSO₄), which is intentionally "poisoned" with a substance like quinoline-sulfur or thiourea. wikipedia.orgalfa-chemistry.commedium.com The poison deactivates the catalyst just enough to prevent the subsequent reduction of the newly formed aldehyde. wikipedia.orgmedium.com

Reduction with Hindered Hydride Reagents: A common alternative to catalytic hydrogenation is the use of sterically hindered and less reactive hydride reagents. Lithium tri(tert-butoxy)aluminum hydride (LiAlH(Ot-Bu)₃) is a prime example. chemistrysteps.comlibretexts.org Derived from the powerful reducing agent lithium aluminum hydride (LiAlH₄), its reactivity is tempered by the bulky tert-butoxy (B1229062) groups. chemistrysteps.com This reagent can effectively reduce highly reactive acyl chlorides to aldehydes while reacting much more slowly with the aldehyde product, thus allowing for its isolation, especially at low temperatures like -78 °C. chemistrysteps.comlibretexts.org

This two-step sequence is a reliable and classical approach to synthesizing aldehydes from carboxylic acids. libretexts.org

| Transformation Step | Reagent Class | Specific Example(s) | Key Feature |

|---|---|---|---|

| Carboxylic Acid → Acyl Chloride | Chlorinating Agent | Thionyl Chloride (SOCl₂) | Converts -OH group of the acid to a good leaving group. |

| Acyl Chloride → Aldehyde | Catalytic Hydrogenation | H₂, Pd/BaSO₄, Quinoline (Rosenmund Reduction) | Poisoned catalyst prevents over-reduction to alcohol. wikipedia.org |

| Hindered Hydride | LiAlH(Ot-Bu)₃ | Bulky groups reduce reactivity for selective reduction. chemistrysteps.com |

Formylation Reactions on Trimethylfuran Precursors (e.g., Vilsmeier-Haack type reactions)

A more direct route to this compound involves the formylation of a suitable trimethylfuran precursor. The Vilsmeier-Haack reaction is a powerful and widely used method for introducing a formyl (-CHO) group onto electron-rich aromatic and heterocyclic rings. organic-chemistry.orgchemistrysteps.comwikipedia.org

The reaction utilizes a Vilsmeier reagent, which is a chloromethyliminium salt typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.orgchemtube3d.com This electrophilic species then attacks the activated ring system. Subsequent hydrolysis of the resulting iminium ion intermediate yields the desired aldehyde. wikipedia.orgyoutube.com

The substrate for this reaction would be 2,4,5-trimethylfuran. The furan ring is inherently electron-rich, and the presence of three electron-donating methyl groups further enhances its nucleophilicity, making it a highly activated substrate for electrophilic substitution. The formylation is expected to occur at the C-3 position, as it is the only unsubstituted carbon on the furan ring. The reaction is particularly well-suited for activated heterocycles like furans, pyrroles, and thiophenes. youtube.comthieme-connect.de

| Component | Role | Typical Reagents |

|---|---|---|

| Substrate | Electron-rich Heterocycle | 2,4,5-Trimethylfuran |

| Formyl Source | Substituted Amide | N,N-Dimethylformamide (DMF) |

| Activating Agent | Halogenating Agent | Phosphorus Oxychloride (POCl₃) |

| Intermediate | Electrophile | Vilsmeier Reagent ([ClCH=N(CH₃)₂]⁺) |

Catalytic Advancements in Substituted Furan Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Both transition metal catalysis and biocatalysis offer advanced strategies for the synthesis of substituted furans and the interconversion of their functional groups.

Transition Metal-Catalyzed Furan Ring Formation (e.g., FeCl₃-catalyzed reactions)

Instead of functionalizing a pre-existing furan, the furan ring itself can be constructed with the desired substitution pattern using catalytic methods. Transition metals are versatile catalysts for a wide array of cyclization and cross-coupling reactions. rsc.org Iron(III) chloride (FeCl₃), an inexpensive and readily available Lewis acid, has been shown to be an effective catalyst for the synthesis of highly substituted furans.

One such method involves the FeCl₃-catalyzed tandem propargylation-cycloisomerization reaction. In this one-pot process, starting materials like propargylic alcohols or acetates react with 1,3-dicarbonyl compounds to yield polysubstituted furans. FeCl₃ acts as a bifunctional catalyst, first facilitating the propargylic substitution and then promoting the subsequent cycloisomerization to form the furan ring. This approach provides rapid access to a diverse range of substituted furans under mild conditions.

Emerging Biocatalytic Methods for Furan Aldehyde Interconversions

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, is a rapidly growing field that offers high selectivity and environmentally benign reaction conditions. nih.gov In the context of furan derivatives, biocatalytic methods are being actively explored for the interconversion of functional groups, particularly for biomass-derived platform chemicals like furfural and 5-hydroxymethylfurfural (B1680220) (HMF).

These methods demonstrate the potential for enzymatic control over the oxidation state of substituents on the furan ring:

Oxidation: Whole-cell biocatalysts, such as recombinant Escherichia coli, have been engineered to express specific dehydrogenases capable of oxidizing furan aldehydes to their corresponding furan carboxylic acids. nih.gov

Reduction: Conversely, enzymes and whole-cell systems are widely used for the reduction of the carbonyl group in furan aldehydes to form furan alcohols. nih.gov

While much of the research has focused on less substituted furans, these established biocatalytic transformations represent a promising strategy for the synthesis of this compound. A potential biocatalytic route could involve the selective oxidation of a precursor like 2,4,5-trimethyl-3-hydroxymethylfuran or the selective reduction of 2,4,5-trimethylfuran-3-carboxylic acid or its derivatives. The development of specific enzymes with tailored substrate pockets could enable such targeted syntheses.

Reactivity of the Furan Ring System

The furan ring in this compound is an electron-rich heteroaromatic system, which dictates its susceptibility to various chemical transformations. The substituents on the ring, namely the three methyl groups and the formyl group, significantly influence its reactivity.

Electrophilic Substitution Patterns and Regioselectivity

The furan ring readily undergoes electrophilic aromatic substitution, generally favoring the 2- and 5-positions due to the higher stability of the resulting carbocation intermediates. pearson.compearson.com However, in this compound, these positions are already substituted. The electron-donating methyl groups at positions 2, 4, and 5 increase the electron density of the furan ring, making it more nucleophilic than furan itself. Conversely, the electron-withdrawing carbaldehyde group at position 3 deactivates the ring towards electrophilic attack. researchgate.net

The directing effects of the substituents play a crucial role in determining the regioselectivity of any potential electrophilic substitution. The strong activating and ortho,para-directing nature of the methyl groups would compete with the deactivating and meta-directing nature of the carbaldehyde group. Given that the only unsubstituted position is C3, which is already occupied by the aldehyde, electrophilic substitution on the aromatic ring of this compound is sterically hindered and electronically disfavored. Any electrophilic attack would likely require harsh reaction conditions and may lead to a mixture of products or reaction at one of the methyl groups.

In related substituted furans, electrophilic substitution patterns are well-documented. For instance, the relative reactivity of furan derivatives in electrophilic substitution is generally higher than that of benzene (B151609). pearson.comresearchgate.net The positional selectivity is influenced by both the nature of the substituents and the electrophile. researchgate.net For example, in 5-methyl-2-furaldehyde, the methyl group at C5 enhances the reactivity towards electrophiles compared to unsubstituted furfural. researchgate.net

Ring Stability and Reactions under Acidic Conditions

The furan ring is known to be sensitive to acidic conditions, often leading to ring-opening or polymerization reactions. researchgate.net The stability of the furan nucleus in this compound under acidic conditions is a critical consideration in its chemical transformations. The electron-donating methyl groups can stabilize the furan ring to some extent, but the presence of the aldehyde group can influence its reactivity.

Under strongly acidic conditions, protonation of the furan oxygen can occur, leading to the formation of an oxonium ion. This can trigger a cascade of reactions, including hydrolysis and the formation of 1,4-dicarbonyl compounds. researchgate.net For instance, the acid-catalyzed reaction of 2-methylfuran (B129897) with salicylaldehydes leads to the formation of 2-hydroxyaryldifurylmethanes, which can further transform into benzofuran (B130515) derivatives. mdpi.com This highlights the susceptibility of the furan ring to undergo reactions that involve its cleavage or rearrangement in the presence of acid.

The stability of furan derivatives is pH-dependent, with some showing optimal stability in slightly acidic conditions. jfda-online.com However, strongly acidic environments generally promote degradation. researchgate.netjfda-online.com For this compound, it is anticipated that prolonged exposure to strong acids would result in decomposition of the furan moiety.

Oxidative Transformations of the Furan Moiety (e.g., with hydrogen peroxide)

The furan ring is susceptible to oxidation by various reagents, leading to a range of products depending on the oxidant and reaction conditions. organicreactions.orgresearchgate.net Oxidative cleavage of the furan ring is a synthetically useful transformation that can yield 1,4-dicarbonyl compounds. organicreactions.orgrsc.org

Common oxidants used for furan oxidation include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, as well as peroxy acids like m-chloroperbenzoic acid (m-CPBA). rsc.orgresearchgate.net The reaction of furans with H₂O₂ can proceed through different pathways. For example, the oxidation of furfural with aqueous hydrogen peroxide in the presence of vanadyl sulfate has been studied, leading to the formation of novel oxidation products. epa.gov The use of hydrogen peroxide as a "green" oxidant for the selective oxidation of various compounds, including heterocyclic alcohols, has been extensively reviewed. mdpi.com

The oxidation of the furan ring can also be achieved through enzymatic pathways, such as those involving cytochrome P450 enzymes, which can lead to the formation of reactive epoxide intermediates or cis-enediones. nih.gov While these are biological examples, they illustrate the inherent reactivity of the furan ring towards oxidation.

For this compound, oxidation with a reagent like hydrogen peroxide would likely target the electron-rich furan ring, potentially leading to ring-opened dicarbonyl compounds or other rearranged products. The specific outcome would depend on the reaction conditions, including the catalyst used, solvent, and temperature.

Aldehyde Group Chemistry and Derivatization

The carbaldehyde group at the C3 position of this compound is a key site for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Nucleophilic Addition Reactions of the Carbonyl Group

The carbonyl carbon of the aldehyde group is electrophilic and readily undergoes nucleophilic addition reactions. fiveable.memasterorganicchemistry.comlibretexts.org This is a fundamental reaction of aldehydes and ketones, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org

A variety of nucleophiles can add to the carbonyl group, including organometallic reagents (e.g., Grignard reagents), cyanide, amines, and alcohols. fiveable.melibretexts.orgyoutube.com The addition of a nucleophile changes the hybridization of the carbonyl carbon from sp² to sp³. masterorganicchemistry.comlibretexts.org

The following table summarizes some potential nucleophilic addition reactions of this compound:

| Nucleophile | Reagent Example | Product Type |

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Primary alcohol |

| Organometallic | Methylmagnesium bromide (CH₃MgBr) | Secondary alcohol |

| Cyanide | Hydrogen cyanide (HCN) | Cyanohydrin |

| Amine | Primary amine (R-NH₂) | Imine (Schiff base) |

| Alcohol | Methanol (CH₃OH) in acid | Acetal |

These reactions provide pathways to convert the aldehyde group into other functional groups, such as alcohols, which can then undergo further transformations.

Condensation Reactions with Carbonyl Compounds and Active Methylene (B1212753) Groups (e.g., Knoevenagel condensations)

The aldehyde group of this compound can participate in condensation reactions with compounds containing an active methylene group, such as in the Knoevenagel condensation. wikipedia.orgsigmaaldrich.com This reaction is a powerful tool for carbon-carbon bond formation and typically results in the formation of an α,β-unsaturated product after a dehydration step. wikipedia.orgsigmaaldrich.com

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound having a CH₂ group flanked by two electron-withdrawing groups (Z-CH₂-Z'). wikipedia.org Common active methylene compounds include malonic acid and its esters, cyanoacetic acid and its esters, and β-keto esters. wikipedia.orgsphinxsai.com The reaction is usually catalyzed by a weak base, such as an amine. wikipedia.org

The general scheme for a Knoevenagel condensation is as follows:

Step 1: Deprotonation of the active methylene compound by the base to form a carbanion.

Step 2: Nucleophilic attack of the carbanion on the carbonyl carbon of the aldehyde.

Step 3: Protonation of the resulting alkoxide.

Step 4: Dehydration to form the final α,β-unsaturated product.

The Doebner modification of the Knoevenagel condensation uses pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it often leads to decarboxylation. wikipedia.orgorganic-chemistry.org

Condensation reactions of furan-2-carboxaldehydes with various active methylene compounds have been reported to yield products with potential antimicrobial activity. sphinxsai.com Similar reactivity would be expected for this compound, providing a route to a variety of substituted furan derivatives. nih.govresearchgate.netorganic-chemistry.orgrsc.org

The following table lists some active methylene compounds that could potentially undergo Knoevenagel condensation with this compound:

| Active Methylene Compound | Product Type |

| Malononitrile | 2-(2,4,5-trimethylfuran-3-yl)methylenemalononitrile |

| Diethyl malonate | Diethyl 2-(2,4,5-trimethylfuran-3-yl)methylenemalonate |

| Ethyl cyanoacetate | Ethyl 2-cyano-3-(2,4,5-trimethylfuran-3-yl)acrylate |

| Barbituric acid | 5-((2,4,5-trimethylfuran-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione |

These condensation reactions significantly expand the synthetic utility of this compound, allowing for the introduction of diverse structural motifs.

Selective Reduction of the Aldehyde to Alcohol

The selective reduction of the aldehyde group in this compound to its corresponding primary alcohol, (2,4,5-trimethylfuran-3-yl)methanol, is a fundamental transformation. The primary challenge in this reaction is chemoselectivity: reducing the aldehyde without affecting the substituted furan ring, which can be susceptible to hydrogenation under certain conditions. acs.org A variety of reagents and methods can be employed to achieve this transformation, ranging from classic chemical reductants to biocatalytic approaches.

Lithium aluminum hydride (LAH) is a powerful reducing agent capable of converting aldehydes to alcohols. For instance, the related compound 2,4,5-trimethyl-3-carbethoxyfuran has been successfully reduced to (2,4,5-trimethylfuran-3-yl)methanol using LAH in ether, demonstrating the feasibility of forming the target alcohol. Sodium borohydride (NaBH₄) is a milder and more selective alternative, often preferred for its compatibility with a wider range of functional groups and safer handling. It is effective in reducing aldehydes while typically leaving aromatic systems like furan intact, especially under controlled temperature conditions. youtube.com

Catalytic hydrogenation is another common method, though conditions must be carefully selected to prevent saturation of the furan ring. acs.org Furthermore, the field of biocatalysis offers highly selective alternatives. NAD(P)H-dependent aldehyde/alcohol oxidoreductases (AAORs) are enzymes that catalyze the reduction of aldehydes to alcohols with high specificity. wikipedia.org Some microorganisms have been shown to reduce toxic furan aldehydes to their less toxic alcohol counterparts, a process that could be harnessed for synthetic applications. wikipedia.org

Table 1: Methods for the Selective Reduction of this compound

| Method | Reducing Agent/Catalyst | Typical Conditions | Products | Selectivity Notes |

|---|---|---|---|---|

| Chemical Reduction | Sodium Borohydride (NaBH₄) | Methanol or Ethanol, low temp. (-15 to 25 °C) | (2,4,5-Trimethylfuran-3-yl)methanol | High chemoselectivity for aldehyde over the furan ring. youtube.com |

| Chemical Reduction | Lithium Aluminum Hydride (LAH) | Anhydrous ether (Et₂O), 0 °C to rt | (2,4,5-Trimethylfuran-3-yl)methanol | Very powerful; reduces esters and aldehydes. Furan ring is stable under these conditions. |

| Catalytic Hydrogenation | H₂ with metal catalyst (e.g., Ni, Pd, Ru) | Varies (pressure, temp., solvent) | (2,4,5-Trimethylfuran-3-yl)methanol | Risk of over-reduction to tetrahydrofuran derivatives if conditions are too harsh. acs.org |

| Biocatalytic Reduction | Alcohol Dehydrogenase (ADH/AAOR) | Aqueous buffer, NAD(P)H cofactor | (2,4,5-Trimethylfuran-3-yl)methanol | Excellent chemoselectivity; operates under mild, environmentally benign conditions. wikipedia.org |

Oxidation of the Aldehyde Moiety to Carboxylic Acid

The oxidation of the aldehyde group in this compound yields 2,4,5-trimethylfuran-3-carboxylic acid. This transformation is a key step in synthesizing furan-based carboxylic acids, which are valuable building blocks. As with reduction, the choice of oxidant and reaction conditions is critical to avoid unwanted side reactions, such as oxidative cleavage of the electron-rich furan ring.

A variety of oxidizing agents are available for converting aldehydes to carboxylic acids. youtube.com The Jones reagent (CrO₃ in aqueous sulfuric acid) is a strong oxidant commonly used for this purpose. chadsprep.com However, its harsh acidic nature and the presence of heavy metals can be disadvantageous. Milder and more selective methods are often preferred.

Tollens' reagent, which consists of a silver-ammonia complex [Ag(NH₃)₂]⁺, provides a classic method for the gentle oxidation of aldehydes. The reaction is highly selective for aldehydes over ketones and other functional groups, and its mild conditions are compatible with the furan ring. chadsprep.com Other effective reagents include potassium permanganate (B83412) (KMnO₄) under controlled pH, and non-metal-based oxidants like Oxone (potassium peroxymonosulfate), which can perform the oxidation efficiently under mild conditions. youtube.com Aerobic oxidation catalyzed by N-hydroxyphthalimide (NHPI) offers a green chemistry approach, using molecular oxygen as the ultimate oxidant. youtube.com

Table 2: Methods for the Oxidation of this compound

| Method | Oxidizing Agent | Typical Conditions | Product | Selectivity Notes |

|---|---|---|---|---|

| Chromium-Based | Jones Reagent (CrO₃/H₂SO₄/acetone) | Room temperature | 2,4,5-Trimethylfuran-3-carboxylic acid | Strong oxidant, effective but not environmentally friendly. chadsprep.com |

| Silver-Based | Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia, mild heat | 2,4,5-Trimethylfuran-3-carboxylic acid | Very mild and highly selective for aldehydes; forms a silver mirror as a positive test. chadsprep.com |

| Permanganate | Potassium Permanganate (KMnO₄) | Basic or neutral aqueous solution | 2,4,5-Trimethylfuran-3-carboxylic acid | Conditions must be carefully controlled to prevent furan ring cleavage. |

| Aerobic Oxidation | N-Hydroxyphthalimide (NHPI) / O₂ | Organic solvent | 2,4,5-Trimethylfuran-3-carboxylic acid | Metal-free, green method utilizing air as the oxidant. youtube.com |

Reactivity of Methyl Substituents on the Furan Ring

The three methyl groups attached to the furan ring of this compound exhibit reactivity characteristic of alkyl groups on an aromatic ring. These positions are analogous to benzylic positions and are susceptible to reactions involving radical intermediates.

Free-radical halogenation is a typical reaction for such methyl groups. researchgate.net This reaction proceeds via a chain mechanism involving initiation (generation of a halogen radical, e.g., from Br₂ or Cl₂ with UV light), propagation (abstraction of a hydrogen from a methyl group to form a stabilized furyl-methyl radical, which then reacts with a halogen molecule), and termination. researchgate.netresearchgate.net

Initiation: Cl₂ + hν → 2 Cl•

Propagation: R-CH₃ + Cl• → R-CH₂• + HCl

Propagation: R-CH₂• + Cl₂ → R-CH₂Cl + Cl•

Bromination (using Br₂ or N-bromosuccinimide, NBS) is generally more selective than chlorination for the most stable radical position. wikipedia.org Given the three distinct methyl groups on this compound, a mixture of mono-halogenated products would be expected, with the relative distribution depending on the specific reagent and reaction conditions. While direct experimental data on the side-chain reactivity of this specific molecule is limited, these established principles of free-radical chemistry provide a strong predictive framework for its behavior. nih.gov

Environmental and Atmospheric Chemistry of Furan Aldehydes (e.g., reactions with radicals)

Furan aldehydes, including substituted variants like this compound, are emitted into the atmosphere from sources such as biomass burning. Once in the troposphere, they are subject to chemical degradation, primarily initiated by reactions with atmospheric radicals. These reactions influence air quality by contributing to the formation of ozone (O₃) and secondary organic aerosols (SOA).

The dominant atmospheric removal pathways for furans are reactions with the hydroxyl radical (•OH) during the daytime and the nitrate (B79036) radical (NO₃•) at nighttime. acs.org The reaction with ozone (O₃) is generally a minor pathway but can become significant for highly substituted furans. acs.org

The reaction with •OH radicals primarily proceeds via electrophilic addition to the electron-rich furan ring at the C2 or C5 positions. acs.org This addition forms a chemically activated adduct that can follow two main pathways:

Ring-Opening Pathway: The furan ring breaks, leading to the formation of unsaturated 1,4-dicarbonyl compounds. acs.org

Ring-Retaining Pathway: The initial adduct can react with O₂ to form various oxygenated products, such as hydroxyfuranones or compounds containing epoxide and ester groups, without cleavage of the furan ring. acs.org

Studies on furan and its methylated derivatives show that the rate of reaction with •OH is rapid, leading to short atmospheric lifetimes. The presence of methyl substituents generally increases the reaction rate. While a specific rate constant for this compound is not available, data for related compounds provide a useful reference.

Table 3: Atmospheric Reaction Rate Coefficients for Furan and Related Compounds with OH Radicals (at ~298 K)

| Compound | Rate Coefficient (k_OH) (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (τ) w.r.t. OH | Reference |

|---|---|---|---|

| Furan | ~4.0 x 10⁻¹¹ | ~2.9 hours | acs.org |

| 2-Methylfuran | ~7.4 x 10⁻¹¹ | ~1.6 hours | |

| 2,5-Dimethylfuran (B142691) | ~1.3 x 10⁻¹⁰ | ~0.9 hours | acs.org |

| Furan-2-aldehyde | ~3.5 x 10⁻¹¹ | ~3.3 hours | |

| Furan-3-aldehyde | ~4.9 x 10⁻¹¹ | ~2.3 hours |

Atmospheric lifetime (τ) is estimated as 1/ (k_OH * [OH]), assuming a typical 24-hour average [OH] concentration of 1 x 10⁶ molecules cm⁻³.

Theoretical and Computational Investigations of 2,4,5 Trimethylfuran 3 Carbaldehyde

Quantum Chemical Calculations on Molecular Structure and Energetics

Quantum chemical calculations provide fundamental insights into the molecular structure and energetic properties of 2,4,5-trimethylfuran-3-carbaldehyde. These computational methods allow for the detailed exploration of its geometry and stability.

Geometry Optimization and Conformational Isomerism

Geometry optimization calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule. For this compound, these calculations reveal the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure.

Conformational isomerism in furan-based aldehydes is a topic of significant interest. The orientation of the aldehyde group relative to the furan (B31954) ring can lead to different conformers. While specific studies on this compound are not extensively detailed in the provided results, research on related furan aldehydes, such as 3-furaldehyde, indicates the existence of trans and cis conformers based on the O=C-C=C dihedral angle. researchgate.net The trans form is often found to be more stable. researchgate.net The presence of methyl groups on the furan ring in this compound will influence the rotational barrier and the relative stability of its conformers. The steric hindrance and electronic effects of the methyl groups are expected to play a significant role in favoring a particular conformation. Computational studies on similar donor-acceptor systems have shown that different conformers can have profound effects on the molecule's physical and excited state properties. nih.gov

Table 1: Predicted Conformational Data for Furan Aldehydes This table is illustrative and based on general findings for furan aldehydes. Specific values for this compound would require dedicated computational studies.

| Conformer | Dihedral Angle (O=C-C=C) | Relative Energy (kJ/mol) |

|---|---|---|

| trans | ~180° | 0 (most stable) |

| cis | ~0° | >0 |

Stability and Thermochemical Properties

The stability of this compound can be assessed through the calculation of its thermochemical properties. These calculations, typically performed using density functional theory (DFT) methods, provide values for enthalpy of formation, entropy, and Gibbs free energy. These parameters are essential for understanding the molecule's thermodynamic stability and its potential to participate in chemical reactions.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Computational methods provide powerful tools to understand the distribution of electrons and predict how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) Theory and Electrophilicity/Nucleophilicity

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com

For this compound, the HOMO is expected to be located primarily on the electron-rich furan ring, enhanced by the electron-donating methyl groups. The LUMO is likely to be centered on the electron-withdrawing carbaldehyde group. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov

Conceptual DFT provides reactivity indices such as electrophilicity (ω) and nucleophilicity (N). nih.gov The electrophilicity index quantifies the ability of a species to accept electrons, while the nucleophilicity index measures its electron-donating capacity. nih.gov These indices can be calculated from the HOMO and LUMO energies and provide a quantitative scale for reactivity. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Indices This table presents hypothetical values to illustrate the concepts. Actual values for this compound would need to be calculated.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 4.7 | Indicator of kinetic stability |

| Electrophilicity (ω) | 1.5 | Tendency to act as an electrophile |

| Nucleophilicity (N) | 2.8 | Tendency to act as a nucleophile |

Charge Distribution and Dipole Moment Computations

The distribution of electron density within this compound is non-uniform due to the different electronegativities of the atoms and the presence of functional groups. The oxygen atom in the carbaldehyde group and the furan ring oxygen are more electronegative than the carbon atoms, leading to a partial negative charge on these atoms and partial positive charges on the adjacent carbon atoms.

Spectroscopic Property Simulations

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can gain a deeper understanding of the relationship between molecular structure and spectroscopic properties.

Simulations of infrared (IR) and Raman spectra can predict the vibrational frequencies of the molecule. mdpi.com These calculated frequencies can be compared with experimental spectra to aid in the assignment of vibrational modes. For this compound, characteristic vibrational bands would include the C=O stretching frequency of the aldehyde group and various C-H and C-O stretching and bending modes of the furan ring and methyl groups. mdpi.com

Similarly, the simulation of Nuclear Magnetic Resonance (NMR) spectra can predict the chemical shifts of the hydrogen and carbon atoms. researchgate.net These predictions are highly sensitive to the electronic environment of each nucleus and can help in the structural elucidation of the molecule.

Finally, UV-Vis spectra, which provide information about electronic transitions, can also be simulated using time-dependent DFT (TD-DFT) calculations. nih.gov These simulations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as n→π* and π→π* transitions, which are expected for a molecule containing a carbonyl group and a conjugated system like this compound.

Computational Vibrational Spectroscopy (IR, Raman)

Computational vibrational spectroscopy, utilizing methods such as Density Functional Theory (DFT), is instrumental in predicting and interpreting the infrared (IR) and Raman spectra of molecules. These theoretical spectra help in the assignment of experimental vibrational bands to specific molecular motions.

For furan and its derivatives, DFT calculations, often using the B3LYP functional, have been shown to provide reliable predictions of vibrational frequencies. scilit.com A theoretical study on furan, 2-methylfuran (B129897), and 2,5-dimethylfuran (B142691) demonstrated that the calculated vibrational frequencies are in good agreement with experimental data. scilit.com The presence of methyl and carbaldehyde groups on the furan ring in this compound would lead to characteristic vibrational modes.

Key vibrational modes for furan derivatives include C-H stretching, C=C stretching, C-C stretching, and ring breathing vibrations. scilit.com The substitution pattern significantly influences the frequencies of these modes. For instance, the attachment of methyl groups can alter the C-H stretching and bending vibrations, while the carbaldehyde group introduces a strong C=O stretching vibration, typically observed in the region of 1650-1750 cm⁻¹.

Below is an illustrative data table of calculated vibrational frequencies for furan and its methylated derivatives, which can serve as a reference for understanding the vibrational spectrum of this compound.

| Vibrational Mode | Furan (cm⁻¹) | 2-Methylfuran (cm⁻¹) | 2,5-Dimethylfuran (cm⁻¹) |

| C-H Symmetric Stretching | 3241, 3217 | 3276 | 3247 |

| C-H Asymmetric Stretching | 3233, 3207 | 3249, 3239 | 3115 |

| C=C Stretching | 1590 | 1615 | 1630 |

| Ring C-C Symmetric Stretching | 1414 | 1390 | 1380 |

| Ring C-C Asymmetric Stretching | 1033 | 1020 | 1010 |

Table 1: Illustrative calculated vibrational frequencies for furan and its methylated derivatives based on DFT/B3LYP method. scilit.com Note: This table is a representation based on literature data for similar compounds and not the specific target molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict the electronic absorption spectra (UV-Vis) of molecules. It provides information about the electronic transitions between molecular orbitals.

For furan and its derivatives, TD-DFT calculations have been employed to understand their electronic properties. A study on furan, 2-methylfuran, and 2,5-dimethylfuran showed that the main absorption peak in their UV spectra corresponds to a π→π* transition. scilit.com The position of this peak is influenced by the substitution on the furan ring.

In the case of this compound, the presence of both electron-donating methyl groups and an electron-withdrawing carbaldehyde group would affect the energy of the frontier molecular orbitals (HOMO and LUMO) and, consequently, the electronic transitions. The carbaldehyde group, in particular, is expected to introduce n→π* transitions in addition to the π→π* transitions of the furan ring.

An illustrative table of calculated electronic transitions for furan and its derivatives is presented below.

| Compound | Excitation Wavelength (nm) | Oscillator Strength (f) | Transition |

| Furan | 210 | > 0.1 | π→π |

| 2-Methylfuran | 215 | > 0.1 | π→π |

| 2,5-Dimethylfuran | 220 | > 0.1 | π→π* |

Table 2: Illustrative calculated electronic transitions for furan and its methylated derivatives. scilit.com Note: This table is a representation based on literature data for similar compounds and not the specific target molecule.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface, identifying transition states, and calculating reaction barriers. For furan-based aldehydes, such as furfural (B47365), computational studies have provided detailed insights into their reactivity.

A theoretical investigation on the reaction of furfural with the hydroxyl (OH) radical, an important process in atmospheric chemistry, revealed multiple possible reaction pathways. rsc.org These include H-abstraction from the furan ring, H-abstraction from the aldehyde group, and OH addition to the furan ring. rsc.org The calculations showed that at lower temperatures, OH addition is the dominant pathway, while at higher temperatures, H-abstraction becomes more significant. rsc.org

For this compound, similar reaction pathways can be anticipated. The presence of methyl groups would likely influence the site of H-abstraction and OH addition due to their electron-donating nature. Computational studies could precisely determine the preferred reaction sites and the corresponding energy barriers, providing a deeper understanding of its chemical behavior. The reaction of substituted furan-2-carboxaldehydes with various reagents to form new heterocyclic systems has also been explored, with computational analysis aiding in understanding the reactivity of the carbonyl group. nih.gov

In Silico Design and Prediction of Novel Furan-Based Chemical Entities

In silico design involves the use of computational methods to design and screen novel molecules with desired properties, thereby accelerating the drug discovery and materials development process. The furan scaffold is a key component in many biologically active compounds, making it an attractive target for in silico design. nih.gov

Computational approaches in the design of novel furan-based entities include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, which is crucial in drug design. Novel furan derivatives have been designed and evaluated as potential anticancer agents and tubulin polymerization inhibitors using molecular docking. rsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. These models can be used to predict the activity of newly designed furan derivatives.

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. This information can then be used to design new molecules with similar or improved activity.

Prediction of Physicochemical Properties: Computational tools can predict properties such as solubility, lipophilicity, and metabolic stability, which are critical for the development of new drugs and materials. rsc.org

The design and synthesis of novel furan-based chalcones and hydrazones with potential anticancer and antimicrobial activities have been guided by in silico studies. scilit.comresearchgate.net These studies demonstrate the power of computational chemistry in exploring the vast chemical space of furan derivatives and identifying promising candidates for further experimental investigation. The principles applied in these studies could be directly utilized for the in silico design and prediction of novel chemical entities based on the this compound scaffold.

Advanced Materials and Functional Applications Derived from 2,4,5 Trimethylfuran 3 Carbaldehyde Scaffolds

Role as a Versatile Intermediate in Organic Synthesis

2,4,5-Trimethylfuran-3-carbaldehyde serves as a crucial intermediate in the construction of more complex molecular architectures. The aldehyde functional group is highly reactive and can participate in a wide range of chemical transformations, including condensations, oxidations, reductions, and cycloadditions. This reactivity allows for the facile introduction of various substituents and the elaboration of the furan (B31954) core into more intricate heterocyclic systems. mdpi.comresearchgate.netorganic-chemistry.org

For instance, the aldehyde can undergo Knoevenagel condensation with active methylene (B1212753) compounds to form new carbon-carbon bonds, a key step in the synthesis of many functional dyes and polymers. Furthermore, its derivatives can be employed in multicomponent reactions, enabling the efficient, one-pot synthesis of complex molecules with high atom economy. organic-chemistry.org The strategic placement of the methyl groups on the furan ring also influences the reactivity and selectivity of these transformations, providing a level of control for synthetic chemists.

Development of Optoelectronic Materials

The electron-rich nature of the furan ring, combined with the electron-withdrawing character of the carbaldehyde group, imparts this compound with interesting electronic properties. This has led to its extensive use as a precursor for the development of novel optoelectronic materials with applications in various cutting-edge technologies.

A significant area of research has focused on the development of push-pull chromophores, which are organic molecules containing an electron-donating (donor) and an electron-accepting (acceptor) group connected by a π-conjugated bridge. researchgate.netbeilstein-journals.org This architecture gives rise to intramolecular charge transfer (ICT) upon photoexcitation, leading to unique optical and electronic properties.

This compound is a key starting material for the synthesis of potent electron acceptors, most notably 2-dicyanomethylidene-3-cyano-4,5,5-trimethyl-2,5-dihydrofuran (TCF). nih.gov The TCF unit, with its multiple cyano groups, is a powerful electron-withdrawing moiety. When incorporated into a push-pull system with various electron donors, it allows for the fine-tuning of the resulting chromophore's absorption and emission properties across the visible and even near-infrared (NIR) regions of the electromagnetic spectrum. researchgate.netnih.gov By systematically varying the donor and the π-bridge, researchers can create a library of dyes with tailored characteristics for specific applications.

Table 1: Examples of Push-Pull Chromophores Derived from this compound

| Donor Moiety | π-Conjugated Bridge | Acceptor Moiety | Key Properties |

| Triphenylamine | Thiophene (B33073) | TCF | Strong intramolecular charge transfer, suitable for solar cell applications. mdpi.comresearchgate.net |

| 2,2,4,7-Tetramethyl-1,2,3,4-tetrahydroquinoline | Thiophene | Dicyano- and tricyanovinylene | High molecular first hyperpolarizabilities, promising for electro-optic applications. rsc.org |

| Anilino groups | Various | TCBD (Tetracyanobutadiene) | Strong light absorption in the visible region. beilstein-journals.org |

The unique photophysical properties of push-pull dyes derived from this compound make them excellent candidates for use as sensitizers in dye-sensitized solar cells (DSSCs). rsc.orgresearchgate.net In a DSSC, the dye absorbs sunlight and injects an electron into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂), initiating the process of electricity generation. biointerfaceresearch.com

The broad absorption spectra and high molar extinction coefficients of these furan-based dyes allow for efficient light harvesting. researchgate.netmdpi.com Furthermore, the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the dyes can be engineered to ensure efficient electron injection into the semiconductor's conduction band and effective regeneration of the dye by the electrolyte. researchgate.net The non-planar structure of some of these dyes can also help to suppress undesirable molecular aggregation on the semiconductor surface, which can hinder performance. rsc.org

Push-pull chromophores based on 2,4,5-trimethylfuran-derived acceptors have demonstrated significant second-order nonlinear optical (NLO) properties. rsc.org NLO materials are capable of altering the frequency, phase, and amplitude of incident light, making them crucial for applications in optical communications, data storage, and optical computing.

The large change in dipole moment between the ground and excited states of these push-pull molecules, a direct consequence of the efficient intramolecular charge transfer, is a key factor contributing to their high NLO response. Researchers are actively exploring the relationship between the molecular structure of these chromophores and their NLO properties to design materials with even greater performance. rsc.org

The strong fluorescence exhibited by many push-pull dyes derived from this compound has led to their investigation for use in organic light-emitting diodes (OLEDs) and luminescent solar concentrators (LSCs). researchgate.netrsc.org In OLEDs, these materials can function as the emissive layer, converting electrical energy into light.

In LSCs, the dyes are embedded in a transparent waveguide. researchgate.netnih.govresearchgate.net They absorb a broad range of sunlight and then re-emit it at a longer wavelength. This emitted light is then guided by total internal reflection to the edges of the waveguide, where it is concentrated onto a small-area photovoltaic cell. This technology has the potential to significantly reduce the cost of solar energy by replacing large areas of expensive solar cells with cheaper plastic waveguides. researchgate.netnih.gov

Integration into Biomass Valorization Strategies as a Chemical Platform Component

In recent years, there has been a growing interest in the utilization of renewable biomass as a feedstock for the production of valuable chemicals and fuels. dtu.dk Furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), which can be derived from the dehydration of pentose (B10789219) and hexose (B10828440) sugars found in lignocellulosic biomass, are considered key platform molecules in this bio-based economy. researchgate.netresearchgate.net

This compound and related furanic compounds can be synthesized from these biomass-derived precursors, positioning them as important intermediates in biomass valorization strategies. The conversion of biomass into these functionalized furans provides a sustainable alternative to petroleum-based feedstocks for the chemical industry. The development of efficient catalytic processes for these transformations is an active area of research, aiming to create a more circular and environmentally friendly chemical production system. dtu.dkresearchgate.net

Structure Reactivity Relationship Srr Studies in 2,4,5 Trimethylfuran 3 Carbaldehyde Chemistry

Influence of Substituent Effects on Furan (B31954) Ring Reactivity and Selectivity

The reactivity and regioselectivity of the furan ring in 2,4,5-trimethylfuran-3-carbaldehyde are governed by the electronic and steric effects of its substituents. The furan ring itself is an electron-rich aromatic system. The three methyl groups (-CH₃) at positions 2, 4, and 5 are electron-donating groups (EDGs) due to hyperconjugation and induction, further increasing the electron density of the furan ring. This enhanced nucleophilicity makes the ring more susceptible to electrophilic attack compared to unsubstituted furan.

Electrophilic substitution reactions on furan rings generally occur preferentially at the C2 and C5 positions, as the carbocation intermediates formed by attack at these positions are better stabilized by resonance. matanginicollege.ac.in In this compound, the C2 and C5 positions are already substituted with methyl groups. Therefore, any further substitution would be directed by the combined influence of all substituents. The aldehyde group deactivates the ring, particularly the adjacent C2 and C4 positions. However, the strong activating effects of the three methyl groups would still render the molecule reactive under specific conditions.

Studies on related substituted furan-2-carboxaldehydes have shown that the nature and position of substituents significantly impact reactivity. For instance, 5-arylated furan-2-carboxaldehydes were found to be more reactive in condensation reactions with hippuric acid than 4,5-dimethylfuran-2-carboxaldehyde. nih.govresearchgate.net This suggests that the electronic nature of the substituent at the 5-position plays a crucial role in the reactivity of the aldehyde group at the 2-position. By extension, the three methyl groups in this compound would modulate the reactivity of the C3-aldehyde, although the deactivating nature of the aldehyde itself remains a significant factor. matanginicollege.ac.in

The weaker aromaticity of the furan ring compared to benzene (B151609) means it has a greater tendency to undergo addition reactions, which can sometimes compete with substitution. matanginicollege.ac.in The specific substitution pattern in this compound influences this balance between substitution and addition pathways.

SRR in Biocatalytic Transformations of Furan Aldehydes

The biocatalytic transformation of furan aldehydes is an area of significant research, driven by the need to detoxify these compounds, which are often generated during the processing of lignocellulosic biomass. nih.gov Furan aldehydes like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) are known to be toxic to microorganisms, inhibiting cellular processes. nih.gov Microorganisms have evolved enzymes, particularly NAD(H)/NADP(H)-dependent aldehyde/alcohol oxidoreductases (AAORs), to convert these toxic aldehydes into their less harmful alcohol or carboxylic acid counterparts. nih.govresearchgate.net

The structure of the furan aldehyde is a critical determinant of its susceptibility to biocatalytic conversion. The specificity of the enzyme's active site dictates which substrates can bind and be transformed. For example, the enzyme YugJ from Bacillus subtilis has been identified as an NADPH-dependent furan aldehyde reductase with high substrate specificity towards HMF. nih.govnih.gov This specificity arises from the precise fit of the HMF molecule within the enzyme's binding pocket.

For this compound, its unique substitution pattern would determine its recognition and transformation by microbial enzymes. The presence of three methyl groups introduces significant steric bulk around the furan ring, which could influence its ability to fit into the active site of certain enzymes. The position of the aldehyde group at C3, rather than the more common C2, is another key structural feature.

Studies on various furan derivatives have shown that engineered biocatalysts can be developed for the efficient oxidation of a range of aromatic aldehydes. researchgate.net For instance, cofactor-engineered Escherichia coli cells have demonstrated high tolerance and efficient oxidation capabilities towards toxic furans. researchgate.net The transformation of this compound would likely require an enzyme with an active site capable of accommodating its specific steric and electronic profile. The conversion would likely involve the reduction of the aldehyde to a primary alcohol (2,4,5-trimethylfuran-3-yl)methanol or its oxidation to 2,4,5-trimethylfuran-3-carboxylic acid. The efficiency and selectivity of such a biotransformation would be a direct consequence of the structure-reactivity relationship between the substrate and the enzyme. mdpi.com

Systematic Studies of Structure on Atmospheric Reaction Kinetics

Furan and its derivatives are emitted into the atmosphere from sources such as biomass burning. acs.org Their atmospheric lifetime and impact on air quality are determined by their reaction rates with major atmospheric oxidants, primarily the hydroxyl radical (•OH) during the day and the nitrate (B79036) radical (NO₃) at night. acs.orgcopernicus.org Structure-reactivity relationships (SARs) are crucial for predicting the atmospheric fate of these compounds. acs.org

The reactivity of furans is largely governed by the nature and position of substituents on the ring. Electron-donating groups like methyl groups generally increase the rate of reaction with electrophilic oxidants like •OH and NO₃, as they enhance the electron density of the ring, making it more susceptible to attack. acs.orgcopernicus.org The primary reaction mechanism for OH radicals with furans is addition to the double bonds of the ring. acs.orgresearchgate.net

For this compound, the three activating methyl groups would significantly increase its reactivity towards •OH and NO₃ compared to unsubstituted furan. However, the electron-withdrawing aldehyde group would have a deactivating effect, though its impact might be lessened by the overwhelming activating effect of the three methyl groups.

Kinetic data for various methylated furans support this trend. For instance, the rate coefficient for the reaction of 3-methylfuran (B129892) with •OH is significantly higher than that for furan. The table below summarizes rate coefficients for the reaction of various furans with atmospheric oxidants.

| Compound | Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference(s) |

| Furan | •OH | ~4 x 10⁻¹¹ | acs.org |

| 3-Methylfuran | •OH | (1.13 ± 0.22) x 10⁻¹⁰ | copernicus.orgresearchgate.net |

| 2,5-Dimethylfuran (B142691) | •OH | ~1.3 x 10⁻¹⁰ | acs.org |

| Furan | NO₃ | ~1.2 x 10⁻¹² | acs.org |

| 3-Methylfuran | NO₃ | (1.26 ± 0.18) x 10⁻¹¹ | copernicus.orgresearchgate.net |

The data clearly shows that methylation increases the reaction rate. Based on these trends, this compound is expected to have a very short atmospheric lifetime. The reaction with •OH would likely lead to the formation of ring-opened products, such as unsaturated dicarbonyls, and potentially secondary organic aerosols (SOA). acs.orgresearchgate.net The reaction with NO₃ would also proceed via addition to the ring, leading to the formation of nitrooxy-substituted products and other oxygenated compounds. copernicus.orgresearchgate.net Abstraction of the aldehydic hydrogen is another possible but likely minor reaction channel. researchgate.net

SRR in the Tunability of Optical and Electrochemical Properties of Furan-Based Materials

Furan-based conjugated polymers are emerging as promising materials for organic electronics, including organic solar cells and light-emitting transistors. researchgate.netntu.edu.sg The optical and electrochemical properties of these materials, such as their bandgap, charge carrier mobility, and photoluminescence, are highly tunable through modifications of their chemical structure. rsc.orgcmu.edu The structure-reactivity relationship in this context translates to a structure-property relationship, where the choice of monomer and substituents dictates the final material performance.

The inclusion of the furan ring in conjugated polymers offers advantages such as increased solubility and planarity compared to their thiophene (B33073) analogues. cmu.edu However, the weaker aromaticity of furan can also lead to lower photostability, a challenge that can be addressed through molecular design. cmu.edu The specific substitution pattern of a furan-based monomer like this compound would significantly influence the properties of the resulting polymer.

Key structural factors that can be tuned include:

Backbone Composition: Incorporating furan units into a polymer backbone, often in combination with other aromatic units (donors and acceptors), affects the intramolecular charge transfer and thus the optical bandgap. researchgate.net The electron-rich nature of the trimethyl-substituted furan ring in this compound would make it a strong donor unit.

Side-Chain Engineering: The nature of the side chains attached to the polymer backbone is critical for controlling solubility and solid-state packing. For instance, using linear alkyl side chains instead of branched ones has been shown to promote better π–π stacking and increase charge carrier mobility in furan-containing polymers. acs.org The methyl groups in this compound are small, but their steric influence on polymer chain packing would be a factor.

Studies have shown that substituting thiophene with furan in biphenylyl/thiophene systems can enhance optical properties due to the lower electronegativity of the oxygen atom, although it may also affect molecular planarity and charge mobility. nih.govgithub.io The aldehyde group in this compound offers a reactive handle for further functionalization or polymerization, allowing for its incorporation into various polymer architectures. The combination of electron-donating methyl groups and the versatile aldehyde functionality makes this compound a potentially valuable building block for creating tailored furan-based materials with specific optical and electrochemical properties.

The table below illustrates the impact of structural modifications on the properties of furan-based materials.

| Structural Modification | Effect on Properties | Consequence for Materials | Reference(s) |

| Replacing Thiophene with Furan | Enhanced solubility, potential for better optical properties | Improved processability, tunable light absorption/emission | nih.govgithub.io |

| Introducing Electron-Donating Groups (e.g., Alkyl) | Increased electron density, potential for lower bandgap | Enhanced donor characteristics for solar cells | acs.org |

| Modifying Side-Chain Structure (Linear vs. Branched) | Controls inter-chain packing (π-stacking) | Tunable charge carrier mobility | acs.org |

| Incorporating Electron-Withdrawing Groups | Creates donor-acceptor architecture | Lowered bandgap, enhanced intramolecular charge transfer | researchgate.net |

Mechanistic Studies of Chemical Transformations Involving 2,4,5 Trimethylfuran 3 Carbaldehyde and Analogues

Reaction Mechanisms for Furan (B31954) Ring Formation

The synthesis of polysubstituted furans like 2,4,5-trimethylfuran-3-carbaldehyde can be achieved through several classical methods, most notably the Paal-Knorr synthesis and the Feist-Benary synthesis.

Paal-Knorr Furan Synthesis: This is a cornerstone method for preparing furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.orgyoutube.com The furan synthesis variant requires an acid catalyst to facilitate the cyclization and dehydration of the 1,4-dicarbonyl precursor. wikipedia.orgorganic-chemistry.org

The mechanism, elucidated in detail by V. Amarnath, involves more than a simple enol-carbonyl condensation. wikipedia.org Studies comparing the cyclization rates of diastereomeric 3,4-disubstituted-2,5-hexanediones revealed that they react at different speeds. This finding contradicts a mechanism involving a common, rapidly formed enol intermediate, as that would predict equal reaction rates. wikipedia.orgorganic-chemistry.org

The accepted mechanism proceeds as follows:

Protonation: An acid catalyst protonates one of the carbonyl oxygens, activating it towards nucleophilic attack. wikipedia.org

Enolization & Cyclization: The second carbonyl group tautomerizes to its enol form. The enol's C=C double bond then attacks the protonated carbonyl carbon, forming a five-membered hemiacetal ring. This intramolecular nucleophilic attack is the rate-determining step. organic-chemistry.org

Dehydration: The resulting cyclic hemiacetal is protonated at the hydroxyl group, which is then eliminated as a water molecule, forming a furan ring and regenerating the acid catalyst. wikipedia.org

The stereochemistry of the starting dione (B5365651) influences the ease of adopting the necessary conformation for cyclization, explaining the different reaction rates observed for diastereomers. organic-chemistry.org A variety of protic acids (H₂SO₄, HCl) and Lewis acids can be used to catalyze the reaction. researchgate.net

Feist-Benary Furan Synthesis: This method provides an alternative route to substituted furans, particularly those with a carbonyl group at the 3-position, by reacting α-halo ketones with β-dicarbonyl compounds in the presence of a base like pyridine (B92270) or ammonia. wikipedia.orgquimicaorganica.orgambeed.com

The mechanistic steps are:

Enolate Formation: The base deprotonates the β-dicarbonyl compound at the acidic α-carbon, forming a nucleophilic enolate. This initial step is related to the Knoevenagel condensation. wikipedia.orgwikipedia.org

Nucleophilic Substitution (Alkylation): The enolate attacks the α-halo ketone, displacing the halide in a nucleophilic aliphatic substitution to form a tricarbonyl intermediate. wikipedia.orgyoutube.com It has been noted that under certain conditions, this intermediate can be isolated and subsequently cyclized in a Paal-Knorr type reaction. researchgate.net

Intramolecular Condensation & Dehydration: The tricarbonyl intermediate then undergoes a base-catalyzed intramolecular cyclization. An enolate is formed, which attacks one of the other carbonyl groups to form a five-membered ring. Subsequent elimination of a water molecule yields the final substituted furan. quimicaorganica.orgyoutube.com

| Reaction Name | Precursors | Catalyst | Key Mechanistic Features |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Acid (Protic or Lewis) | Protonation of a carbonyl, intramolecular attack by an enol, dehydration of cyclic hemiacetal. wikipedia.orgorganic-chemistry.org |

| Feist-Benary Synthesis | α-Halo ketones + β-Dicarbonyls | Base (e.g., Pyridine) | Enolate formation, nucleophilic substitution to form a tricarbonyl intermediate, intramolecular cyclization, and dehydration. wikipedia.orgquimicaorganica.org |

Mechanistic Pathways of Aldehyde Condensation Reactions

The aldehyde group at the C-3 position of the furan ring is a key site for reactivity, enabling various condensation reactions to form larger, more complex molecules.

Aldol (B89426) Condensation: In an aldol condensation, an enolate reacts with a carbonyl compound. For a furan carbaldehyde, it would typically react as the electrophilic carbonyl component with an enolizable ketone or aldehyde. wikipedia.org The reaction is often catalyzed by a base or acid. libretexts.org

Base-Catalyzed Mechanism: A base removes an alpha-proton from a ketone (e.g., acetone) to form a nucleophilic enolate. libretexts.org This enolate then attacks the carbonyl carbon of the furan carbaldehyde. The resulting alkoxide intermediate is protonated to yield a β-hydroxy ketone. masterorganicchemistry.com With heating, this aldol addition product can undergo dehydration to form an α,β-unsaturated ketone, driven by the formation of a stable conjugated system. libretexts.org Studies on the condensation of furfural (B47365) with acetone (B3395972) show that 4-(2-furyl)-3-buten-2-one (B1221072) (FAc) is a key intermediate for the formation of heavier compounds. researchgate.net

Acid-Catalyzed Mechanism: The reaction begins with the protonation of the furan carbaldehyde's carbonyl group, making it more electrophilic. A ketone reactant is tautomerized to its enol form, which then acts as the nucleophile, attacking the activated carbonyl. A dehydration step follows to yield the conjugated enone. libretexts.org

Knoevenagel Condensation: This reaction is a modification of the aldol condensation where the nucleophile is a compound with a highly acidic methylene (B1212753) group (an "active methylene" compound), such as malonic acid or ethyl acetoacetate. wikipedia.orgsigmaaldrich.com The reaction is typically catalyzed by a weak base, like an amine (e.g., piperidine), to avoid self-condensation of the aldehyde. pw.live

The mechanism involves:

Enolate Formation: The base deprotonates the active methylene compound to generate a stabilized carbanion (enolate). organic-chemistry.org

Nucleophilic Addition: The carbanion attacks the carbonyl carbon of the furan carbaldehyde. pw.live

Dehydration: The resulting intermediate typically undergoes rapid dehydration to yield a stable, conjugated C=C double bond. sigmaaldrich.com

This method has been used to synthesize 2-(5-substitutefurfurylidene)indan-1,3-diones from substituted furfurals and indan-1,3-dione. damascusuniversity.edu.sy

Elucidation of Oxidation and Reduction Mechanisms (e.g., enzymatic reduction)

The aldehyde and furan ring moieties can undergo distinct oxidation and reduction transformations.

Oxidation Mechanisms: The aldehyde group is readily oxidized to a carboxylic acid. In the context of furanic aldehydes like furfural and 5-hydroxymethylfurfural (B1680220) (HMF), biocatalytic oxidation is a significant area of research. For instance, HMF can be oxidized to 2,5-furandicarboxylic acid (FDCA). This can proceed through two primary enzymatic routes: one where the aldehyde is oxidized first, and another where the alcohol group is oxidized first, both eventually leading to the dicarboxylic acid. acs.org

Reduction Mechanisms: Reduction of the aldehyde group to an alcohol is a common transformation. Microorganisms have developed enzymatic pathways to reduce toxic furan aldehydes to their less toxic alcohol counterparts as a detoxification mechanism. nih.gov

Enzymatic Reduction: Many organisms, including Bacillus subtilis and Saccharomyces cerevisiae, possess NAD(P)H-dependent aldehyde/alcohol oxidoreductases (AAORs) that can reduce furan aldehydes. nih.govresearchgate.net For example, the enzyme YugJ from B. subtilis has been identified as an atypical AAOR that effectively reduces furan aldehydes like HMF. nih.gov The kinetic mechanism for these enzymes often follows an ordered pathway where the NADPH cofactor binds first, followed by the aldehyde substrate. The reaction concludes with the release of the alcohol product and then the NADP⁺ cofactor. researchgate.net These enzymes are crucial for enabling microbial fermentation of biomass, which often contains furan aldehydes as inhibitory byproducts. nih.govresearchgate.net Some carboxylate reductases (CARs) can also perform this transformation, reducing a carboxylic acid to an aldehyde, which is then often further reduced to an alcohol by other cellular enzymes. mdpi.com

Detailed Mechanistic Investigations of Gas-Phase Reactions with Atmospheric Oxidants

Furan derivatives are emitted into the atmosphere from sources like biomass burning and can significantly impact atmospheric chemistry. copernicus.org Their primary removal pathways involve reactions with atmospheric oxidants such as the hydroxyl radical (OH), nitrate (B79036) radical (NO₃), and ozone (O₃). copernicus.orgrsc.org

Reaction with OH Radicals: The reaction of furan and its derivatives with OH radicals is extremely fast, with rate constants approaching the gas-kinetic limit. researchgate.net The primary mechanism is the electrophilic addition of the OH radical to the furan ring's double bonds, particularly at the C2 and C5 positions. A smaller channel involves H-atom abstraction from the substituent methyl groups. mdpi.com This addition leads to the formation of an OH-furan adduct, which can then react with O₂. This subsequent reaction often results in the opening of the furan ring and the formation of unsaturated dicarbonyl compounds and other oxygenated products. mdpi.com

Reaction with NO₃ Radicals: At night, the reaction with the nitrate radical (NO₃) becomes the dominant atmospheric sink for furans. copernicus.orgresearchgate.net Similar to the OH reaction, the mechanism is primarily initiated by the electrophilic addition of NO₃ to the furan ring. copernicus.org This leads to short atmospheric lifetimes, often on the order of minutes. researchgate.net For substituted furans, the presence of electron-donating methyl groups increases the reaction rate. dntb.gov.ua

Reaction with Cl Atoms: In marine or coastal areas, reaction with chlorine atoms can also be a significant degradation pathway. researchgate.net The reaction is very fast, and the mechanism involves both the addition of the Cl atom to the ring's double bonds and the abstraction of the aldehydic hydrogen. researchgate.net

| Oxidant | Primary Reaction Pathway with Furan Ring | Mechanistic Details |

| OH Radical | Electrophilic Addition | Addition to C=C bonds forms an OH-adduct, leading to ring-opening and formation of dicarbonyls. mdpi.com |

| NO₃ Radical | Electrophilic Addition | Dominant nighttime sink; addition to the ring is followed by reaction with O₂. copernicus.org |

| Cl Atom | Electrophilic Addition & H-Abstraction | Addition to the ring and abstraction of the aldehydic hydrogen are competing pathways. researchgate.net |

Stereochemical Control and Mechanism in Chiral Syntheses (if applicable to derivatives)

While this compound itself is achiral, its derivatives can be chiral, and their synthesis can be controlled to favor a specific stereoisomer. This is particularly relevant in the synthesis of complex natural products where substituted furanoids are common building blocks. nih.gov